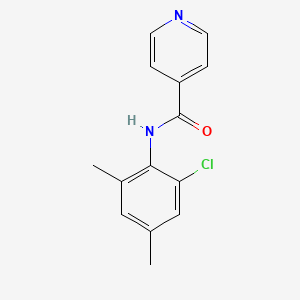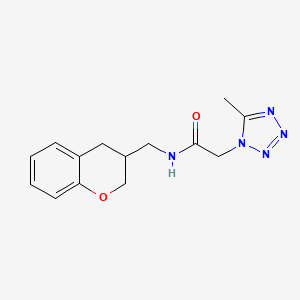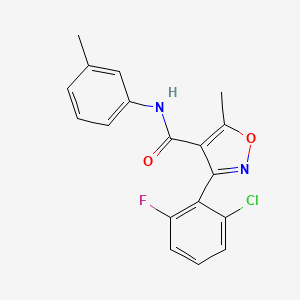![molecular formula C16H17NO2 B5632267 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine](/img/structure/B5632267.png)
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine, also known as DMCM, is a chemical compound that has been studied for its potential use as an anxiolytic drug. It belongs to the class of compounds known as benzodiazepines, which are widely used for their sedative and anxiolytic effects. DMCM has been found to have similar effects to benzodiazepines, but with fewer side effects.
Mecanismo De Acción
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the effects of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, this compound produces sedative and anxiolytic effects. This compound binds to a specific site on the GABA-A receptor, which is different from the binding site of benzodiazepines. This makes this compound a useful tool for studying the GABA-A receptor and the mechanism of action of benzodiazepines.
Biochemical and Physiological Effects:
This compound has been found to produce sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant effects, which are similar to those of benzodiazepines. This compound has been found to increase the activity of GABAergic neurons in the brain, which leads to the sedative and anxiolytic effects. This compound has also been found to increase the release of dopamine, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has several advantages for lab experiments. It has similar effects to benzodiazepines, but with fewer side effects. This makes it a useful tool for studying the GABA-A receptor and the mechanism of action of benzodiazepines. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of this compound is that it has a relatively short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of this compound. This compound also has a relatively low affinity for the GABA-A receptor, which means that higher doses are required to produce its effects.
Direcciones Futuras
There are several future directions for research on 2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine. One area of research is to investigate the potential use of this compound as an anxiolytic drug. This compound has been found to have similar effects to benzodiazepines, but with fewer side effects. This makes it a promising candidate for the development of new anxiolytic drugs.
Another area of research is to investigate the role of different subunits of the GABA-A receptor in the binding of benzodiazepines. This compound has been used to study the binding site of the GABA-A receptor, but more research is needed to fully understand the mechanism of action of benzodiazepines.
Finally, there is a need for more research on the long-term effects of this compound. This compound has a relatively short half-life, which makes it difficult to study the long-term effects of the drug. More research is needed to investigate the potential side effects of this compound and its potential for abuse.
Conclusion:
This compound is a chemical compound that has been studied for its potential use as an anxiolytic drug. It has similar effects to benzodiazepines, but with fewer side effects. This compound has also been investigated for its potential use as a tool for studying the GABA-A receptor. This compound acts as a positive allosteric modulator of the GABA-A receptor, which leads to its sedative and anxiolytic effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including investigating its potential as an anxiolytic drug, studying the role of different subunits of the GABA-A receptor, and investigating the long-term effects of the drug.
Métodos De Síntesis
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine can be synthesized by reacting 7-methoxy-3,4-dihydrocoumarin with pyridine-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the final product. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine has been studied for its potential use as an anxiolytic drug. It has been found to have similar effects to benzodiazepines, but with fewer side effects. This compound has also been investigated for its potential use as a tool for studying the GABA-A receptor, which is the target of benzodiazepines. This compound has been used to study the binding site of the GABA-A receptor and to investigate the role of different subunits of the receptor in the binding of benzodiazepines.
Propiedades
IUPAC Name |
2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-15-6-5-13-8-12(11-19-16(13)10-15)9-14-4-2-3-7-17-14/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPUKIUXVSABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CC3=CC=CC=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632190.png)

![(3-methoxyphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5632201.png)

![2-(4-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5632217.png)

![4-[(5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5632225.png)
![1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5632227.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5632233.png)


![ethyl (6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetate](/img/structure/B5632259.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5632261.png)
![N-{2-[1-(4-fluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5632283.png)